molecular formula C7H7NS B010068 2,3-Dihydrothieno[2,3-b]pyridine CAS No. 103020-20-8

2,3-Dihydrothieno[2,3-b]pyridine

Cat. No. B010068
M. Wt: 137.2 g/mol
InChI Key: SXHIAOQRZREZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrothieno[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been reported to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism Of Action

The exact mechanism of action of 2,3-Dihydrothieno[2,3-b]pyridine is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

2,3-Dihydrothieno[2,3-b]pyridine has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the pathogenesis of several inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which can help to prevent the progression of cancer. Additionally, 2,3-Dihydrothieno[2,3-b]pyridine has been reported to exhibit antimicrobial activity against a wide range of microorganisms, which can help to prevent the spread of infectious diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2,3-Dihydrothieno[2,3-b]pyridine is its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 2,3-Dihydrothieno[2,3-b]pyridine is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2,3-Dihydrothieno[2,3-b]pyridine. One of the areas of future research is the development of new synthetic methods for the preparation of this compound. Another area of future research is the investigation of the mechanism of action of 2,3-Dihydrothieno[2,3-b]pyridine, which can help to identify new targets for drug development. Additionally, the potential applications of 2,3-Dihydrothieno[2,3-b]pyridine in the treatment of various diseases such as cancer, inflammation, and infectious diseases should be further explored.

Synthesis Methods

Several methods have been reported for the synthesis of 2,3-Dihydrothieno[2,3-b]pyridine. One of the most commonly used methods is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a thiourea in the presence of a base. Another method involves the reaction of 2-mercaptoacetophenone with ethyl cyanoacetate in the presence of ammonium acetate and acetic anhydride.

Scientific Research Applications

2,3-Dihydrothieno[2,3-b]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, 2,3-Dihydrothieno[2,3-b]pyridine has been reported to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.

properties

CAS RN

103020-20-8

Product Name

2,3-Dihydrothieno[2,3-b]pyridine

Molecular Formula

C7H7NS

Molecular Weight

137.2 g/mol

IUPAC Name

2,3-dihydrothieno[2,3-b]pyridine

InChI

InChI=1S/C7H7NS/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2

InChI Key

SXHIAOQRZREZPE-UHFFFAOYSA-N

SMILES

C1CSC2=C1C=CC=N2

Canonical SMILES

C1CSC2=C1C=CC=N2

synonyms

Thieno[2,3-b]pyridine, 2,3-dihydro- (9CI)

Origin of Product

United States

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